tert-Butyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif combining an indoline and a piperidine ring system. The presence of a fluorine atom and a tert-butyl ester group adds to its chemical diversity and potential for various applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One efficient method involves the cyclization of a substituted indoline with a piperidine derivative under controlled conditions. The key steps include:
Formation of the Indoline Precursor: This can be achieved through the cyclization of an appropriate aniline derivative.
Spirocyclization: The indoline precursor undergoes spirocyclization with a piperidine derivative, often facilitated by a Lewis acid catalyst.
Introduction of the Fluorine Atom: This step can be performed using electrophilic fluorination reagents.
Industrial Production Methods
Industrial production of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of neurokinin antagonists and monoamine transporter inhibitors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the interactions of spirocyclic structures with biological targets, providing insights into receptor binding and activity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Lacks the fluorine atom and tert-butyl group, resulting in different chemical properties and biological activities.
Spiro[indoline-3,4’-piperidine]-1’-carboxamide: Contains an amide group instead of an ester, which can influence its reactivity and solubility.
Uniqueness
tert-Butyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to the presence of the fluorine atom and tert-butyl ester group, which enhance its chemical stability and potential for diverse applications. The spirocyclic structure also provides a rigid framework that can improve binding interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-10-12(18)4-5-13(14)17/h4-5,10,19H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOFAQAYQOGIRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.